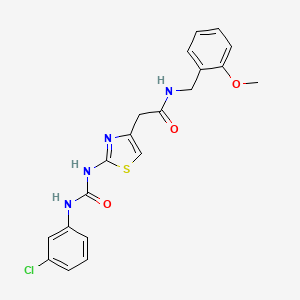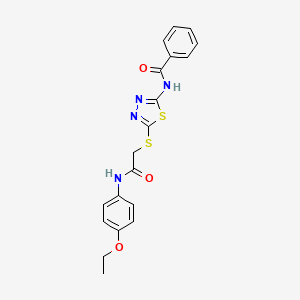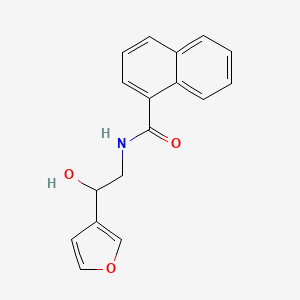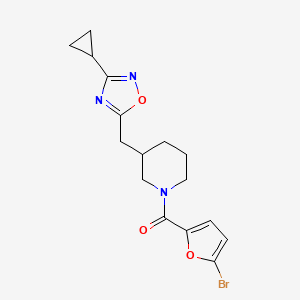
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and proteins involved in cell growth and proliferation. Additionally, this compound may disrupt cellular membranes, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, this compound has been shown to induce cell death in cancer cells, making it a potential chemotherapeutic agent.
実験室実験の利点と制限
One of the advantages of using 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide. One area of research could focus on the development of new antibiotics and antifungal agents based on this compound. Additionally, further studies could explore the potential use of this compound as a chemotherapeutic agent for the treatment of cancer. Finally, future studies could focus on the optimization of the synthesis method for this compound, as well as the development of new derivatives with improved activity and reduced toxicity.
Conclusion
In conclusion, 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit antibacterial and antifungal activity, as well as anticancer properties. However, further studies are needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(2-aminothiazol-4-yl)-N-(2-methoxybenzyl)acetamide with 3-(3-chlorophenyl)urea in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has potential applications in scientific research. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have anticancer properties, and it has been studied as a potential chemotherapeutic agent.
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-17-8-3-2-5-13(17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-7-4-6-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXABCIGMHNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)
![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)


![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)



![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)